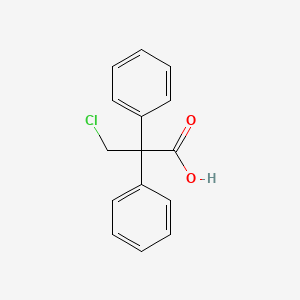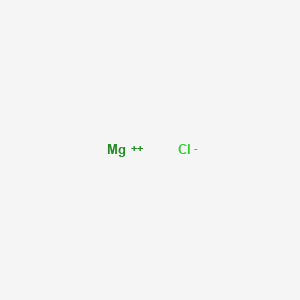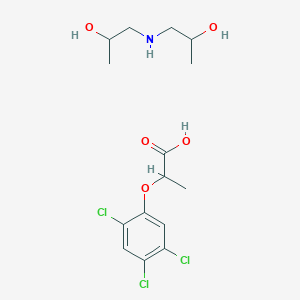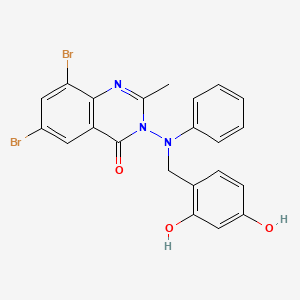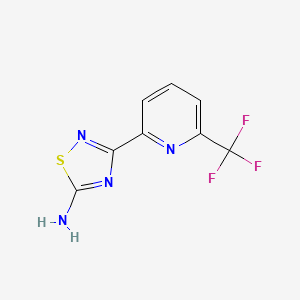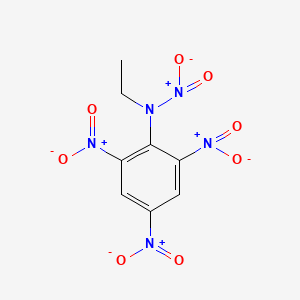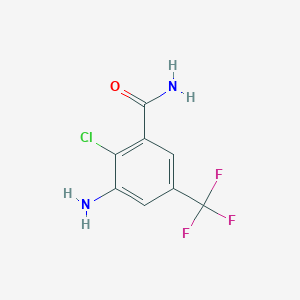
3-Amino-2-chloro-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-chloro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-5-(trifluoromethyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-5-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Amidation: The resulting 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid is converted to the benzamide derivative through an amidation reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, nitro derivatives, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-Amino-2-chloro-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-chloro-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(trifluoromethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Amino-4-chlorobenzotrifluoride: Similar structure but different functional groups, leading to distinct chemical properties.
4-(Trifluoromethyl)benzylamine: Contains a benzylamine group instead of a benzamide, resulting in different applications and reactivity.
Uniqueness
3-Amino-2-chloro-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6ClF3N2O |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
3-amino-2-chloro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-4(7(14)15)1-3(2-5(6)13)8(10,11)12/h1-2H,13H2,(H2,14,15) |
Clave InChI |
PWKBNDQSBWLRIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)N)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



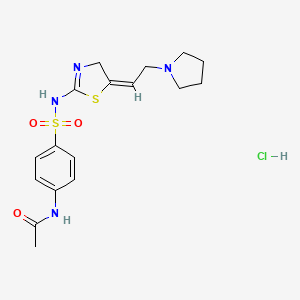
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
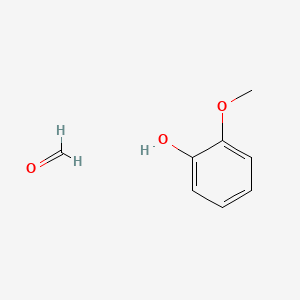
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)

